molecular formula C28H24FN3O5 B12414388 Cabozantinib-d4

Cabozantinib-d4

Cat. No.: B12414388
M. Wt: 505.5 g/mol
InChI Key: ONIQOQHATWINJY-LNFUJOGGSA-N
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Description

Cabozantinib-d4 is a deuterated form of cabozantinib, a potent multi-target tyrosine kinase inhibitor. Cabozantinib is known for its efficacy in treating various cancers, including medullary thyroid cancer and renal cell carcinoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of cabozantinib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cabozantinib-d4 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential to separate and purify the deuterated compound from its non-deuterated counterparts.

Chemical Reactions Analysis

Types of Reactions

Cabozantinib-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.

Scientific Research Applications

Cabozantinib-d4 is widely used in scientific research, particularly in the fields of:

    Chemistry: Used to study the chemical properties and reactivity of cabozantinib.

    Biology: Employed in biological assays to understand the interaction of cabozantinib with biological targets.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cabozantinib in the body.

    Industry: Utilized in the development of new formulations and delivery systems for cabozantinib.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: Another multi-target tyrosine kinase inhibitor used in cancer treatment.

    Sorafenib: A kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma.

    Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Uniqueness of Cabozantinib-d4

This compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, providing valuable insights into its pharmacological properties.

Properties

Molecular Formula

C28H24FN3O5

Molecular Weight

505.5 g/mol

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D

InChI Key

ONIQOQHATWINJY-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H]

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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